trans-4-Fluoro-3-methoxypyrrolidine hydrochloride trans-4-Fluoro-3-methoxypyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1203566-98-6
VCID: VC0242972
InChI: InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1
SMILES: COC1CNCC1F.Cl
Molecular Formula: C5H11ClFNO
Molecular Weight: 155.60

trans-4-Fluoro-3-methoxypyrrolidine hydrochloride

CAS No.: 1203566-98-6

Cat. No.: VC0242972

Molecular Formula: C5H11ClFNO

Molecular Weight: 155.60

* For research use only. Not for human or veterinary use.

trans-4-Fluoro-3-methoxypyrrolidine hydrochloride - 1203566-98-6

Specification

CAS No. 1203566-98-6
Molecular Formula C5H11ClFNO
Molecular Weight 155.60
IUPAC Name (3R,4R)-3-fluoro-4-methoxypyrrolidine;hydrochloride
Standard InChI InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1
SMILES COC1CNCC1F.Cl
Canonical SMILES COC1CNCC1F.Cl

Introduction

trans-4-Fluoro-3-methoxypyrrolidine hydrochloride is a chemical compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. It is characterized by a pyrrolidine ring with a fluorine atom at the fourth position and a methoxy group at the third position. This unique structural arrangement contributes to its distinct chemical properties and potential biological activities.

Synthesis Methods

The synthesis of trans-4-Fluoro-3-methoxypyrrolidine hydrochloride involves several key steps:

  • Starting Material: The process begins with a suitable pyrrolidine derivative.

  • Fluorination: Introduction of the fluorine atom at the fourth position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

  • Methoxylation: The methoxy group is introduced at the third position using methanol in the presence of a base like sodium hydride.

  • Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.

Biological Activity and Applications

This compound is of interest in medicinal chemistry due to its potential biological activities, which are primarily mediated through interactions with enzymes and receptors. The fluorine atom enhances binding affinity and metabolic stability, while the methoxy group influences solubility and pharmacokinetics.

Biological ActivityMechanism
Enzyme InteractionInhibition or activation of enzymes involved in biochemical pathways
Receptor BindingInteraction with neurotransmitter receptors, potentially influencing neurotransmission

Research Findings and Future Directions

Research on trans-4-Fluoro-3-methoxypyrrolidine hydrochloride is ongoing, with studies focusing on its pharmacological effects and potential therapeutic applications. The compound's unique structural features make it a valuable tool for exploring new pathways in drug discovery.

Safety Considerations

As with many chemical compounds, handling trans-4-Fluoro-3-methoxypyrrolidine hydrochloride requires caution. It is classified as an irritant and may pose risks if ingested or if it comes into contact with skin.

Safety HazardPrecautionary Measures
IrritantAvoid skin contact; use protective equipment
Ingestion RiskHandle with care; avoid ingestion

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